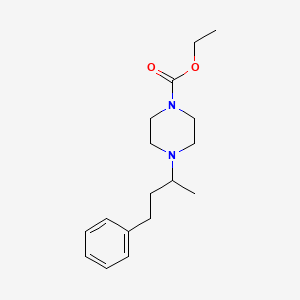

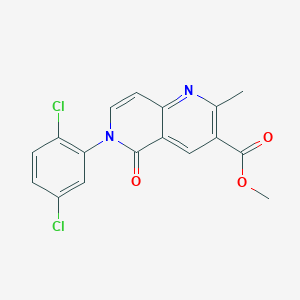

![molecular formula C17H21N5O B4979908 N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)

N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide often involves complex organic reactions, aiming to introduce the desired functional groups and achieve high specificity and yield. For instance, Shibuya et al. (2018) described the synthesis of a closely related compound by introducing a piperazine unit, which resulted in enhanced aqueous solubility and improved oral absorption compared to its predecessor (Shibuya et al., 2018). This methodological approach highlights the importance of structural modification in enhancing drug-like properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is characterized by the presence of a piperazine ring, which is known to influence the molecule's biological activity and binding affinity to biological targets. The crystal structures of related compounds have shown a folded conformation around the methylene C atom of the acetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and its analogs typically focus on modifications at the piperazine or pyrimidinyl moieties to explore their effects on biological activity. The introduction of different substituents can lead to significant changes in the compound's chemical properties and its interaction with biological targets. For instance, modifications in the piperazine unit have been shown to affect the compound's functional activity and stability (Matulenko et al., 2004).

Mecanismo De Acción

While the specific mechanism of action for “N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide” is not available, pyrimidine derivatives are known to exhibit their pharmacological effects through various mechanisms. For instance, some pyrimidine derivatives function as antimicrobial agents by blocking the biosynthesis of certain bacterial lipids .

Direcciones Futuras

The future research directions for “N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide” and similar compounds could involve exploring their potential pharmacological applications, given the diverse biological activities exhibited by pyrimidine derivatives . Further studies could also focus on optimizing their synthesis methods and investigating their mechanisms of action.

Propiedades

IUPAC Name |

N-benzyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c23-16(20-13-15-5-2-1-3-6-15)14-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h1-8H,9-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMTWDLGKLDSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979832.png)

![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)

![3-[({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4979841.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)

![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)

![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)